![molecular formula C14H16N4O2S B5006844 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5006844.png)
4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has shown promising results in various studies, and its unique chemical structure makes it an interesting topic for further investigation.
作用機序
The mechanism of action of 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting certain enzymes or proteins involved in disease progression. For example, in cancer treatment, it has been found to inhibit the activity of certain enzymes that are involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In cancer treatment, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the formation of blood vessels that supply nutrients to the tumor. In anti-inflammatory studies, it has been found to reduce the production of inflammatory cytokines and enzymes. In antifungal studies, it has been found to inhibit the growth of fungal strains by disrupting their cell walls.
実験室実験の利点と制限
The advantages of using 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine in lab experiments include its unique chemical structure, which makes it a potential therapeutic agent for various diseases. Additionally, this compound has been successfully synthesized in many labs, and its synthesis method is well-documented. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many future directions for research on 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine. One potential direction is to further investigate its potential as a therapeutic agent in cancer treatment, anti-inflammatory studies, and antifungal studies. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Other future directions include investigating its potential as a drug delivery system and its potential for use in combination therapy with other drugs. Overall, there is much potential for future research on this compound, and it is an exciting topic for scientific investigation.
合成法
The synthesis of 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine involves the reaction of morpholine with 4-phenyl-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. This synthesis method has been described in detail in various scientific publications and has been successfully replicated in many labs.
科学的研究の応用
4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine has been studied for its potential as a therapeutic agent in various diseases. It has shown promising results in cancer treatment, where it has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, where it has been found to reduce inflammation in various animal models. Additionally, it has been studied for its potential as an antifungal agent, where it has been found to inhibit the growth of various fungal strains.
特性
IUPAC Name |
1-morpholin-4-yl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-13(17-6-8-20-9-7-17)10-21-14-16-15-11-18(14)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRKVTWPFBDAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-benzodioxol-5-yl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5006763.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5006773.png)
![2-ethoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5006792.png)
![2-[3-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5006799.png)
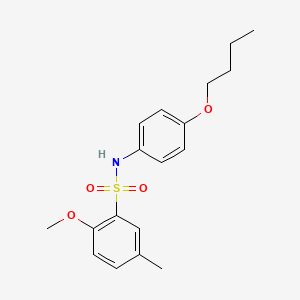
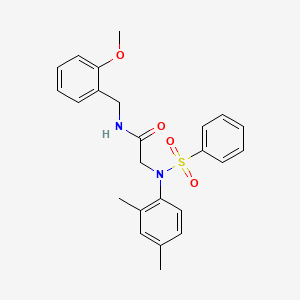
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5006823.png)

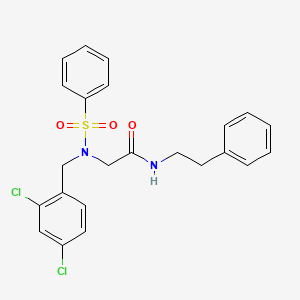
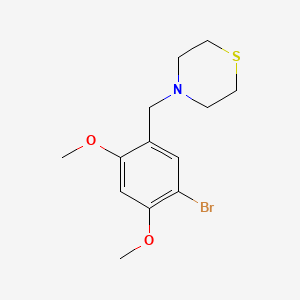
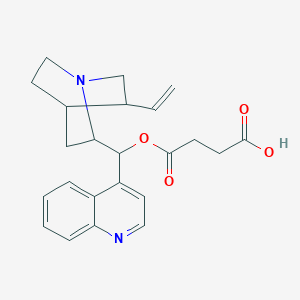
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5006863.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B5006869.png)
![2-methoxy-4-[3-(1-piperidinyl)-1-propyn-1-yl]phenol](/img/structure/B5006874.png)